Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-
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Overview
Description
Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3,4-dichlorophenylmethylamine, which is then reacted with other reagents to form the final product. The reaction conditions may vary, but they generally involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as reduction reactions, purification through crystallization, and the use of environmentally friendly reagents to ensure safety and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and acids or bases for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals
Mechanism of Action
The mechanism of action of Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-
- Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-
- Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-
Uniqueness
The uniqueness of Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]- lies in its specific structure, which allows it to interact with a wide range of molecular targets.
Properties
Molecular Formula |
C25H31Cl2N3O |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C25H31Cl2N3O/c26-22-11-10-19(15-23(22)27)16-28-17-25(31)30-14-6-9-21(20-7-2-1-3-8-20)24(30)18-29-12-4-5-13-29/h1-3,7-8,10-11,15,21,24,28H,4-6,9,12-14,16-18H2 |
InChI Key |
DLHHZLWKQRYDPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2C(CCCN2C(=O)CNCC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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